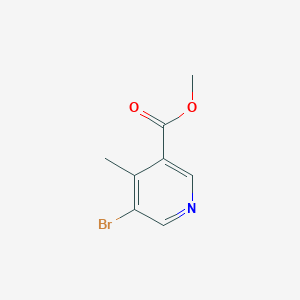

METHYL 5-BROMO-4-METHYLNICOTINATE

描述

Significance of the Nicotinate (B505614) Scaffold in Organic and Medicinal Chemistry

The nicotinate scaffold, derived from nicotinic acid (a form of vitamin B3), is of particular importance. Its derivatives, known as nicotinates, are integral components in a multitude of biologically active molecules and are recognized for their roles in various physiological processes. drugbank.com In medicinal chemistry, the nicotinate structure is a privileged scaffold, meaning it is a molecular framework that is frequently found in known drugs and bioactive compounds. nih.govnih.govacs.org Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent building block for designing molecules that can effectively bind to biological targets. nih.gov The modification of the nicotinate core through the introduction of different functional groups allows for the fine-tuning of a compound's therapeutic properties. nih.govacs.org

Contextualizing Methyl 5-Bromo-4-Methylnicotinate within Halogenated Heterocycles

This compound falls within the significant class of halogenated heterocycles. The incorporation of halogen atoms, such as bromine, into a heterocyclic ring system can profoundly influence a molecule's reactivity, lipophilicity, and metabolic stability. nih.govchemrxiv.org Halogenation is a critical strategy in drug discovery and development, as it can enhance the binding affinity of a molecule to its target receptor and improve its pharmacokinetic profile. nih.govchemrxiv.orgresearchgate.net Specifically, the presence of a bromine atom on the pyridine (B92270) ring of this compound imparts unique electronic and steric properties that are of interest for further chemical transformations and for its potential as a precursor in the synthesis of more complex molecules. nih.govmountainscholar.org The selective halogenation of pyridines remains a challenging yet crucial area of organic synthesis. nih.govchemrxiv.orgresearchgate.netmountainscholar.org

Research Trajectories and Contemporary Methodologies for Chemical Compound Investigation

The investigation of chemical compounds like this compound relies on a suite of modern analytical techniques. stem.org.ukrroij.comtheindustryleaders.orgsolubilityofthings.comimgroupofresearchers.com These methods are essential for elucidating the structure, purity, and properties of newly synthesized molecules. Key techniques include:

Spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are fundamental for determining the molecular structure and connectivity of atoms. rroij.comsolubilityofthings.comimgroupofresearchers.com

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate and purify compounds from reaction mixtures. rroij.comtheindustryleaders.orgsolubilityofthings.com

X-ray Crystallography: This powerful technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.net

These contemporary methodologies, often used in combination, provide a comprehensive understanding of a chemical compound's identity and behavior, paving the way for its potential applications. stem.org.uktheindustryleaders.org

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1382847-91-7 | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₈H₈BrNO₂ | sigmaaldrich.comsigmaaldrich.comnih.govmyskinrecipes.com |

| Molecular Weight | 230.06 g/mol | nih.gov |

| IUPAC Name | methyl 5-bromo-4-methylpyridine-3-carboxylate | nih.gov |

| Physical State | Not specified, likely solid | |

| Melting Point | Not available | myskinrecipes.com |

| Boiling Point | Not available | myskinrecipes.com |

| Solubility | Not specified |

Spectroscopic Data of a Related Compound, Methyl 5-Bromonicotinate

| Spectroscopic Technique | Key Features | Source |

| FTIR (KBr) | Indicates the presence of various functional groups through characteristic vibrations. | nih.gov |

| FT-Raman | Provides complementary vibrational information to IR spectroscopy. | nih.gov |

Detailed Research Findings

Synthesis of Related Compounds

The synthesis of substituted nicotinates often involves multi-step reaction sequences. For instance, the synthesis of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate has been achieved through a five-step process starting from 2-amino-5-bromo-4-methylpyridine (B189383), involving oxidation, esterification, reduction, and diazotization hydrolysis. google.com Another related synthesis is that of methyl 5-(bromomethyl)nicotinate, which is prepared by the reaction of methyl 5-methylnicotinate with N-Bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide in a suitable solvent. chemicalbook.com The synthesis of methyl nicotinate itself is typically achieved through the esterification of nicotinic acid with methanol (B129727), often catalyzed by a strong acid like sulfuric acid. chemicalbook.com

Crystal Structure Analysis of Related Halogenated Compounds

Structure

3D Structure

属性

IUPAC Name |

methyl 5-bromo-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-6(8(11)12-2)3-10-4-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVXLUFBCZDAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737864 | |

| Record name | Methyl 5-bromo-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1382847-91-7 | |

| Record name | Methyl 5-bromo-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-Bromo-4-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for Methyl 5 Bromo 4 Methylnicotinate

Direct Synthesis Approaches

Direct methods for the preparation of methyl 5-bromo-4-methylnicotinate involve either the esterification of a pre-brominated and methylated nicotinic acid or the bromination of a methyl-substituted methyl nicotinate (B505614) scaffold.

Esterification Reactions of Halogenated Nicotinic Acids

One common and straightforward approach is the esterification of 5-bromo-4-methylnicotinic acid. sigmaaldrich.com This method involves the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, to yield the corresponding methyl ester. scielo.brtruman.edu The starting material, 5-bromo-4-methylnicotinic acid, can be prepared through various methods, including the bromination of 4-methylnicotinic acid. sigmaaldrich.com

A key advantage of this method is the direct installation of the ester group in the final step, which can be a high-yielding transformation. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product. truman.edu

Table 1: Representative Esterification Reaction

| Starting Material | Reagent | Conditions | Product |

| 5-Bromo-4-methylnicotinic acid | Methanol, Sulfuric Acid | Reflux | This compound |

Bromination Reactions on Methyl Methylnicotinate Scaffolds

An alternative direct approach involves the bromination of a methyl nicotinate derivative that already contains the methyl group at the 4-position, namely methyl 4-methylnicotinate. scbt.comambeed.com This electrophilic aromatic substitution reaction introduces the bromine atom at the 5-position of the pyridine (B92270) ring. Common brominating agents for this transformation include N-bromosuccinimide (NBS) in the presence of a radical initiator or bromine in an acidic medium. uni.eduuni.edu

The regioselectivity of the bromination is directed by the existing substituents on the pyridine ring. The methyl group and the ester group influence the position of the incoming electrophile. Careful control of reaction conditions is often necessary to achieve the desired 5-bromo isomer and avoid the formation of other brominated byproducts.

Multi-Step Synthetic Pathways

Multi-step syntheses offer greater flexibility in constructing the target molecule, allowing for the strategic introduction of substituents and functional group manipulations. These pathways often begin with more readily available starting materials and build the complexity of the molecule step-by-step.

Conversion of Precursors via Ring Functionalization

More elaborate synthetic routes can involve the construction of the substituted pyridine ring itself or the functionalization of a pre-existing pyridine ring through a series of reactions. For instance, a synthesis could start from a simpler pyridine derivative and sequentially introduce the necessary methyl and bromo groups through reactions like lithiation followed by quenching with an electrophile, or through transition metal-catalyzed cross-coupling reactions. While potentially longer, these methods can provide access to a wider range of analogues.

A patent describes a five-step reaction sequence starting from 2-amino-5-bromo-4-methylpyridine (B189383) to prepare 5-bromo-2-methyl-4-hydroxypyridinecarboxylate, highlighting a pathway involving multiple functional group transformations on the pyridine ring. google.com

Strategic Introduction of Methyl and Bromo Substituents

In some multi-step approaches, the methyl and bromo groups are introduced at strategic points in the synthesis. For example, a synthetic sequence might involve the initial synthesis of a nicotinic acid derivative with a different substitution pattern, followed by reactions to install the methyl and bromo groups at the desired positions. This could involve protection-deprotection strategies and a series of functional group interconversions to achieve the final target molecule.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in any synthetic approach. researchgate.net Factors such as the choice of solvent, reaction temperature, catalyst, and reaction time can significantly impact the outcome of the synthesis. researchgate.netits.ac.id

For esterification reactions, the concentration of the acid catalyst and the removal of water are key parameters to control to favor product formation. truman.edu In bromination reactions, the choice of brominating agent and the reaction temperature are critical for controlling regioselectivity and preventing over-bromination. uni.eduuni.edu

Researchers often employ techniques like design of experiments (DoE) to systematically vary multiple reaction parameters and identify the optimal conditions for a given transformation. The goal is to develop a robust and scalable process that consistently delivers high yields of the desired product.

Table 2: Factors Influencing Yield in the Synthesis of this compound

| Factor | Influence |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. |

| Solvent | Can influence solubility of reagents and intermediates, and affect reaction pathways. |

| Catalyst | Choice and concentration of catalyst are critical for efficiency in esterification and other catalyzed reactions. |

| Reaction Time | Insufficient time can lead to incomplete reaction, while excessive time can result in product degradation or side product formation. |

| Purity of Reagents | Impurities in starting materials can lead to lower yields and the formation of unwanted byproducts. |

By carefully selecting the synthetic strategy and optimizing the reaction conditions, chemists can efficiently produce this compound for its use in further chemical synthesis.

Catalyst Selection and Reaction Parameter Influence

The synthesis of this compound can be approached through two main transformations: the bromination of a 4-methylnicotinate precursor and the esterification of 5-bromo-4-methylnicotinic acid. The choice of catalyst is paramount in directing these reactions efficiently and selectively.

One potential pathway is the direct bromination of a methyl 4-methylnicotinate substrate. For the bromination of aromatic rings, particularly those activated by electron-donating groups, various catalysts can be employed. In the case of pyridine rings, which are electron-deficient, electrophilic substitution such as bromination can be challenging and often requires harsh conditions or specific activation. A common method for the α-bromination of carbonyl compounds that can be relevant is the Hell-Volhard-Zelinskii reaction, which utilizes bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org While typically applied to carboxylic acids, the principle of forming a more reactive intermediate could be adapted.

Another catalytic system for esterification involves the use of N-bromosuccinimide (NBS). Research has shown that NBS can act as an efficient and selective catalyst for the direct esterification of various aryl and alkyl carboxylic acids under mild, metal-free conditions. nih.gov For the esterification of 5-bromo-4-methylnicotinic acid with methanol, NBS could potentially serve as a suitable catalyst.

Furthermore, the esterification of pyridine carboxylic acids can be catalyzed by the strong acid salt of the resulting ester itself. google.com This autocatalytic approach avoids the need for external acid catalysts like sulfuric acid, which can complicate the purification process. google.com The reaction is typically carried out at reflux temperature. google.com

The table below summarizes potential catalysts and their relevant reaction parameters for the synthesis of intermediates or related compounds.

| Reaction Type | Catalyst | Reagents | Reaction Conditions | Reference |

| α-Bromination | Phosphorus tribromide (PBr₃) | Bromine (Br₂) | Not specified for this substrate | libretexts.org |

| Esterification | N-bromosuccinimide (NBS) | Methanol | 70 °C, 20 h | nih.gov |

| Esterification | Strong acid salt of ester | Methanol | Reflux temperature | google.com |

| Carbonylative Esterification | Palladium-based catalyst | Carbon monoxide, Methanol, Weak base | 100-250°C, 1-200 bar CO | google.com |

Solvent Effects and Reaction Medium Considerations

The choice of solvent is critical in chemical synthesis as it can significantly influence reaction rates, selectivity, and the ease of product isolation. In the context of synthesizing this compound, the solvent must be compatible with the reagents and stable under the reaction conditions.

For esterification reactions, an excess of the alcohol reactant, such as methanol, can often serve as both the solvent and a reagent. This approach drives the equilibrium towards the product side. In other cases, inert solvents are preferred. For instance, in the synthesis of pyridylacetic acid derivatives, which are structurally related to the target molecule, solvents like tetrahydrofuran (B95107) (THF) are employed. nih.gov The use of a water-immiscible alcohol as the reaction medium has also been reported for the esterification of pyridine carboxylic acids, which can simplify the work-up procedure. google.com

The solubility of the starting materials and catalysts is a key factor. For instance, in reactions involving pyridine-N-oxides, a range of solvents might be suitable depending on the specific nucleophiles and activating agents used. nih.gov The polarity of the solvent can also play a role in stabilizing intermediates and transition states, thereby affecting the reaction outcome.

The following table outlines some solvents used in the synthesis of related pyridine derivatives.

| Reaction Type | Solvent | Rationale/Considerations | Reference |

| Esterification | Methanol (as reactant and solvent) | Drives reaction equilibrium; simplifies reaction setup. | nih.gov |

| Substitution/Esterification | Tetrahydrofuran (THF) | Good solubility for many organic reagents. | nih.gov |

| Esterification | Water-immiscible alcohol | Facilitates product separation from aqueous phase. | google.com |

Emerging Synthetic Methodologies

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in chemistry. Green chemistry and flow chemistry are two such areas that offer considerable advantages over traditional batch processing.

Green Chemistry Principles in Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov For the synthesis of this compound, several green chemistry principles can be applied.

One key principle is the use of safer solvents and reaction conditions. The ideal "green" solvent is non-toxic, readily available, and recyclable. While many organic reactions rely on volatile organic compounds, research is ongoing into alternatives. For instance, the use of biological precursors and living organisms, such as in the green synthesis of nanoparticles, represents an environmentally benign approach, although its direct application to this specific synthesis is still a research area. ajgreenchem.comresearchgate.netmdpi.com

Another principle is the use of catalytic reagents over stoichiometric ones. Catalysts are used in small amounts and can often be recycled and reused, which minimizes waste. nih.gov The development of metal-free catalysts, such as N-bromosuccinimide for esterification, is a step in this direction. nih.gov

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a central concept. Multi-component reactions, where three or more reactants combine in a single step to form the product, often exhibit high atom economy. A three-component synthesis of substituted pyridylacetic acid derivatives has been reported, which showcases a more atom-economical route compared to traditional multi-step syntheses. nih.gov

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages for the synthesis of fine chemicals and pharmaceutical intermediates. uc.pt These benefits include enhanced safety due to smaller reaction volumes, improved heat and mass transfer leading to better control over reaction parameters, and the potential for straightforward scaling-up. durham.ac.uk

The synthesis of various heterocyclic compounds, including pyrroles and oxazoles, has been successfully demonstrated using flow chemistry. uc.pt These processes often allow for reactions to be conducted at higher temperatures and pressures than are safely achievable in batch reactors, which can significantly accelerate reaction rates. uc.pt

For the synthesis of this compound, a flow-based approach could be envisioned for both the bromination and esterification steps. For example, a stream of a 4-methylnicotinate precursor could be mixed with a stream of a brominating agent in a heated flow reactor. The short residence time in the reactor can lead to higher selectivity and reduced formation of by-products. Similarly, the esterification of 5-bromo-4-methylnicotinic acid could be performed in a flow reactor, potentially using an immobilized catalyst to simplify product purification. The use of tube-in-tube reactors can facilitate the use of reactive gases like carbon monoxide in a safe and efficient manner for carbonylation reactions to form the ester group. durham.ac.uk

The following table summarizes the potential benefits of applying flow chemistry to the synthesis of this compound.

| Process Step | Potential Flow Chemistry Advantage | Relevant Flow Chemistry Concepts | Reference |

| Bromination | Improved temperature control, enhanced safety, higher selectivity. | Heated flow coil, short residence times. | uc.pt |

| Esterification | Use of immobilized catalysts, easier purification, potential for higher yields. | Packed-bed reactor with immobilized catalyst. | uc.pt |

| Carbonylation | Safe handling of gaseous reagents (CO), precise pressure control. | Tube-in-tube gas-permeable membrane reactor. | durham.ac.uk |

Reactivity Profiles and Mechanistic Investigations of Methyl 5 Bromo 4 Methylnicotinate

Nucleophilic Substitution Reactions

Displacement of the Bromine Atom

The bromine atom at the 5-position of the pyridine (B92270) ring is susceptible to displacement by various nucleophiles. This reactivity is characteristic of nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring, being electron-deficient, facilitates this type of reaction. The presence of an electron-withdrawing group, such as the methoxycarbonyl group at the 3-position, further activates the ring towards nucleophilic attack.

For instance, in a related compound, 4-bromo-5-nitrophthalonitrile, the bromine atom can be displaced by phenoxy groups in the presence of a base like potassium carbonate. researchgate.net Similarly, 5-bromo-1,2,3-triazines undergo nucleophilic aromatic substitution with phenols to form aryloxy-triazines. acs.org These examples suggest that methyl 5-bromo-4-methylnicotinate can likely react with a range of nucleophiles, such as alkoxides, thiolates, and amines, to displace the bromine atom and form new carbon-heteroatom bonds. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of the SNAr mechanism.

Influence of Substituents on Reactivity

The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by the electronic effects of its substituents. lumenlearning.comstpeters.co.inlibretexts.org

Methyl Group (C4): The methyl group at the 4-position is an electron-donating group. stpeters.co.in It increases the electron density on the pyridine ring through an inductive effect, which generally deactivates the ring towards nucleophilic attack. lumenlearning.comlibretexts.org

Methoxycarbonyl Group (C3): The methoxycarbonyl (ester) group at the 3-position is an electron-withdrawing group. stpeters.co.in It decreases the electron density of the ring through both inductive and resonance effects. This deactivation of the ring makes it more susceptible to nucleophilic attack, thereby facilitating the displacement of the bromine atom. stpeters.co.inlibretexts.org

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with a halide or triflate. libretexts.orgharvard.edu this compound can readily participate in Suzuki-Miyaura coupling reactions with various aryl- and heteroarylboronic acids. These reactions are typically catalyzed by a palladium complex in the presence of a base. rsc.orgresearchgate.nettcichemicals.com

A general scheme for the Suzuki-Miyaura coupling of this compound is shown below:

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Catalyst | Base | Solvent | Product | Yield | Reference |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Methyl 4-methyl-5-phenylnicotinate | High | tcichemicals.com |

| XPhosPdG2 | Cs₂CO₃ | Toluene | Methyl 5-(aryl)-4-methylnicotinate | Good to Excellent | rsc.org |

The reaction proceeds through a catalytic cycle involving oxidative addition of the bromopyridine to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgharvard.edu

Exploration of Other Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)

Beyond the Suzuki-Miyaura coupling, this compound is also a suitable substrate for other important cross-coupling reactions.

Heck Coupling: This reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org this compound can be coupled with various alkenes to introduce a vinyl group at the 5-position.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This would allow for the introduction of an alkyne moiety onto the pyridine ring. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. chemspider.com This would enable the synthesis of 5-amino-4-methylnicotinate derivatives.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Potential Product |

| Heck | Alkene | Pd catalyst, Base | Methyl 4-methyl-5-vinylnicotinate derivative |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Methyl 5-(alkynyl)-4-methylnicotinate derivative |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Methyl 5-(amino)-4-methylnicotinate derivative |

Reduction and Oxidation Reactions

The substituents on the this compound ring also allow for reduction and oxidation reactions.

Reduction: The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). The pyridine ring itself can be reduced under more forcing conditions, for example, by catalytic hydrogenation.

Oxidation: The methyl group at the 4-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This would yield the corresponding dicarboxylic acid derivative. Additionally, the nitrogen atom of the pyridine ring can be oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). rsc.org

These transformations further highlight the synthetic utility of this compound as a versatile starting material for the preparation of a wide range of functionalized pyridine derivatives.

Selective Functional Group Transformations

The bromine atom at the 5-position of the pyridine ring is a key site for functionalization, primarily through cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool for forming carbon-carbon bonds. wikipedia.org In the case of this compound, the bromine atom can be readily displaced by a variety of aryl or vinyl groups. The general mechanism for the Suzuki coupling involves the oxidative addition of the bromopyridine to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. libretexts.org

The ester group can undergo hydrolysis to the corresponding carboxylic acid, 5-bromo-4-methylnicotinic acid, under acidic or basic conditions. This transformation provides a route to further derivatization, such as amide bond formation.

Below is a representative table of conditions for Suzuki-Miyaura coupling reactions involving substituted bromopyridines, which can be inferred to be applicable to this compound.

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 88 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane | 90 | 92 |

This table represents typical conditions for Suzuki-Miyaura reactions of bromopyridines and not specific experimental data for this compound.

Redox Behavior of the Pyridine Ring

The pyridine ring in this compound can undergo both oxidation and reduction, although its redox potentials are influenced by the attached substituents. The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can be oxidized. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to reduction.

Cyclic voltammetry studies on related compounds can provide insights into the redox behavior of this compound. For instance, methyl nicotinate (B505614) itself exhibits a single oxidative peak at approximately -0.45 V (vs. Ag/AgCl) in a pH 7 phosphate (B84403) buffer solution. researchgate.net The presence of the electron-withdrawing bromine atom at the 5-position is expected to make the oxidation of the pyridine ring more difficult, shifting the oxidation potential to a more positive value. The electron-donating methyl group at the 4-position would have the opposite effect, making oxidation slightly easier.

Electrophilic Aromatic Substitution and Addition Reactions

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring in this compound will direct any potential electrophilic attack. The methyl group is an activating group and directs electrophiles to the ortho and para positions. The bromine atom is a deactivating but ortho, para-directing group. The methyl ester is a deactivating and meta-directing group. Given the positions of the existing substituents, further electrophilic substitution is sterically hindered and electronically disfavored.

Addition reactions to the pyridine ring are more likely under reducing conditions, leading to the formation of di- or tetrahydropyridine (B1245486) derivatives.

Mechanistic Elucidation via Kinetic Studies

Understanding the reaction mechanisms of this compound requires detailed kinetic studies to determine reaction rates and the factors that influence them.

Reaction Rate Determination

For reactions such as the Suzuki-Miyaura coupling, the rate of reaction can be monitored by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the disappearance of the starting material or the appearance of the product over time. Kinetic studies on the Suzuki reaction of various bromopyridines have shown that the reaction is typically first order in both the bromopyridine and the palladium catalyst. researchgate.net The nature of the base and the solvent also significantly impacts the reaction rate. wikipedia.org

A hypothetical rate determination experiment for the Suzuki coupling of this compound could involve the following parameters:

| Parameter | Value |

| Initial Concentration of this compound | 0.1 M |

| Initial Concentration of Phenylboronic Acid | 0.15 M |

| Catalyst Loading (Pd(OAc)₂) | 1 mol% |

| Base (K₂CO₃) | 2 equivalents |

| Temperature | 80 °C |

| Solvent | Toluene |

By measuring the concentration of the product at various time intervals, the rate constant (k) for the reaction could be determined using the appropriate rate law.

Transition State Analysis

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for analyzing the transition states of reactions involving substituted pyridines. researchgate.netrsc.org For a nucleophilic aromatic substitution reaction on the pyridine ring, DFT calculations can model the structure and energy of the transition state, providing insights into the reaction barrier. researchgate.net

Spectroscopic and Analytical Data for this compound Not Found in Publicly Available Research

A thorough search for advanced spectroscopic and analytical data for the chemical compound This compound (CAS No. 1382847-91-7) did not yield specific research findings necessary to populate the requested detailed analysis. While the compound is listed by several chemical suppliers, indicating its synthesis and availability for research, the detailed experimental data from its structural elucidation and characterization are not present in the accessible scientific literature or public databases found during the search.

Consequently, it is not possible to provide the specific details for the following analytical techniques as requested:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific chemical shifts (δ) and coupling constants (J) for ¹H NMR, or chemical shifts for ¹³C NMR were found. Information regarding 2D NMR techniques such as COSY, HSQC, and HMBC, which are used to determine the connectivity of protons and carbons within the molecule, was also unavailable.

Mass Spectrometry: Detailed data from High-Resolution Mass Spectrometry (HRMS), which would confirm the compound's elemental composition, or from Electrospray Ionization Mass Spectrometry (EIMS), which would provide insight into its fragmentation patterns, could not be located.

Without access to peer-reviewed studies or public spectral databases containing the characterization of this compound, a scientifically accurate article on its advanced spectroscopic properties cannot be generated. The principles of these analytical techniques are well-established, but their specific application and the resulting data are unique to each chemical structure and must be determined experimentally.

Advanced Spectroscopic and Analytical Characterization in Research

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to investigate the vibrational modes of a molecule. By absorbing light at specific frequencies in the infrared region, molecules are excited to higher vibrational states. These absorption frequencies correspond to the stretching, bending, and other vibrational motions of the specific chemical bonds and functional groups within the molecule.

For Methyl 5-bromo-4-methylnicotinate, the IR and Raman spectra would be dominated by vibrations characteristic of its substituted pyridine (B92270) ring, the methyl ester group, and the carbon-bromine bond. The pyridine ring exhibits several characteristic C-H and C=C/C=N stretching vibrations. The methyl ester group is readily identifiable by a strong carbonyl (C=O) stretching band, typically appearing in the range of 1700-1730 cm⁻¹, and C-O stretching vibrations. The presence of the bromine atom can be inferred from a C-Br stretching vibration, which appears at lower frequencies.

While a specific, fully analyzed spectrum for this compound is not publicly detailed, data for the closely related compound, Methyl 5-bromonicotinate (which lacks the 4-methyl group), shows characteristic IR and Raman bands that serve as a useful reference. nih.gov Isotopic substitution can be employed as an advanced technique to precisely assign vibrational modes by observing the frequency shifts that occur when an atom is replaced by one of its isotopes, a method that also aids in understanding vibrational energy relaxation mechanisms. nih.gov

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Pyridine Ring | C=C and C=N Stretches | 1400 - 1600 | IR, Raman |

| Methyl Group | C-H Stretch | 2850 - 3000 | IR, Raman |

| Methyl Ester | C=O Stretch | 1700 - 1730 | IR |

| Methyl Ester | C-O Stretch | 1100 - 1300 | IR |

| Carbon-Halogen | C-Br Stretch | 500 - 600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that contain valence electrons with low excitation energy. tanta.edu.eg

The UV-Vis spectrum of this compound is determined by its primary chromophores: the conjugated π-system of the bromo-substituted pyridine ring and the carbonyl group of the methyl ester. The interaction of these groups dictates the electronic transitions observed. libretexts.org The main transitions expected for this molecule are:

π → π* (pi to pi-star) transitions: These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. libretexts.orglibretexts.org The presence of conjugation in the pyridine system means these transitions are expected within the range of standard UV-Vis spectrophotometers (200-400 nm). libretexts.org

n → π* (n to pi-star) transitions: These transitions involve the promotion of a non-bonding electron (n), such as one from the lone pairs on the nitrogen or oxygen atoms, to a π* antibonding orbital. libretexts.org These transitions are typically lower in energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. libretexts.org

The absorption bands in UV-Vis spectra are generally broad because electronic transitions are superimposed upon numerous vibrational energy levels. rsc.org The exact position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity and the electronic effects of the substituents on the pyridine ring.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Chromophore | Expected Spectral Region |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | Substituted Pyridine Ring | UV (approx. 200-300 nm) |

| n → π* | Non-bonding to π* antibonding | Pyridine N, Carbonyl O | UV (approx. 270-350 nm) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For a research compound like this compound, chromatography is essential for assessing its purity after synthesis, isolating it from reaction mixtures, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. It is highly valued for its accuracy and precision in determining the purity of a sample. mdpi.com A sample is dissolved in a solvent and pumped under high pressure through a column packed with a solid adsorbent material (the stationary phase).

For this compound, a reversed-phase HPLC method would likely be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. The compound's purity is determined by the resulting chromatogram, where a single, sharp peak at a specific retention time indicates a high degree of purity. The use of a Diode Array Detector (DAD) allows for the simultaneous acquisition of UV-Vis spectra across the peak, further confirming its identity and purity. mdpi.com

Table 3: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at a relevant λmax |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly useful for assessing the purity of volatile and thermally stable substances. This compound, as a relatively small organic molecule, is expected to be amenable to GC analysis.

In a GC system, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a column. Separation occurs based on the compound's boiling point and its interactions with the stationary phase lining the column. When coupled with a Mass Spectrometer (GC-MS), this technique provides not only separation information (retention time) but also structural data from the mass spectrum of the eluted compound. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in synthetic organic chemistry to monitor the progress of a reaction. researchgate.netthieme.de It involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel (the stationary phase). youtube.com The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase).

As the solvent moves up the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. This separation allows a chemist to visualize the consumption of starting materials and the formation of the desired product, this compound, over time. By comparing the spots from the reaction mixture to reference spots of the starting materials, one can determine when the reaction is complete. The spots are typically visualized under UV light (λ = 254 nm), where the conjugated pyridine ring will absorb light and appear as a dark spot. researchgate.net

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful tool to investigate the intricacies of molecular systems. For Methyl 5-bromo-4-methylnicotinate, these calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure a high level of accuracy for geometry, electronic properties, and vibrational frequencies.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process would involve calculating the electronic energy at various atomic arrangements until the lowest energy conformation is found.

The structure consists of a pyridine (B92270) ring substituted with a bromine atom, a methyl group, and a methyl ester group. The key degrees of freedom would be the orientation of the methyl ester group relative to the pyridine ring and the rotation of the methyl groups. It is anticipated that the ester group will be largely coplanar with the pyridine ring to maximize π-conjugation, with two potential stable conformers arising from the orientation of the methoxy (B1213986) group (syn or anti relative to the ring nitrogen). The optimized geometry provides the foundation for all subsequent calculations, yielding crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is based on typical values for related pyridine derivatives.

| Parameter | Bond | Predicted Value (Å) |

| Bond Length | C2-C3 | 1.39 |

| C3-C4 | 1.40 | |

| C4-C5 | 1.39 | |

| C5-Br | 1.89 | |

| C4-CH3 | 1.51 | |

| C3-C(O)OCH3 | 1.50 | |

| C=O | 1.21 | |

| O-CH3 | 1.35 |

| Parameter | Angle | Predicted Value (°) |

| Bond Angle | C2-N1-C6 | 117.5 |

| C2-C3-C4 | 118.0 | |

| C4-C5-Br | 119.5 | |

| C3-C4-CH3 | 121.0 |

Electronic Structure Analysis (HOMO-LUMO, Frontier Molecular Orbitals)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the bromine atom, which possesses lone pairs of electrons. The LUMO is likely to be distributed over the electron-deficient pyridine ring and the electron-withdrawing methyl ester group. The HOMO-LUMO transition would thus represent a π-π* charge transfer within the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Values are based on calculations for similar brominated aromatic esters.

| Parameter | Energy (eV) |

| EHOMO | -6.95 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 5.10 |

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. nih.gov The map uses a color scale where red indicates regions of high electron density (negative potential), blue indicates regions of low electron density (positive potential), and green represents neutral potential. nih.gov

In the MESP map of this compound, the most negative potential (red) would be concentrated around the electronegative oxygen atoms of the ester carbonyl group and the nitrogen atom of the pyridine ring. These regions are susceptible to electrophilic attack. Conversely, the most positive potential (blue) would be located around the hydrogen atoms, particularly those of the methyl groups, making them potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. Higher E(2) values indicate stronger delocalization and electronic communication between different parts of the molecule.

Table 3: Predicted NBO Interaction Energies (E(2)) for this compound (Illustrative) Based on typical values for intramolecular charge transfer in related systems.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

| LP (Br) | π(C4-C5) | ~ 8.5 |

| LP (O) of OCH3 | π(C=O) | ~ 25.0 |

| π (C2-C3) | π(C4-C5) | ~ 18.0 |

| π (C4-C5) | π(C=O) | ~ 5.0 |

Vibrational Frequency Analysis and Spectroscopic Prediction

Theoretical vibrational analysis calculates the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated spectrum with an experimental one, the vibrational modes can be accurately assigned. These calculations are typically performed under the harmonic approximation, and the resulting frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors. psu.edu

For this compound, characteristic vibrational frequencies would include C-H stretching from the methyl groups and the aromatic ring, C=O stretching of the ester, C-N and C-C stretching within the pyridine ring, and the C-Br stretching mode at a lower frequency. For instance, studies on the related compound 5-Bromonicotinic acid have provided detailed assignments of its vibrational spectra. nih.gov

Table 4: Predicted Major Vibrational Frequencies for this compound (Illustrative) Based on known spectral data for substituted pyridines and nicotinic acid derivatives. nih.govnih.gov

| Vibrational Mode | Predicted Wavenumber (cm-1) |

| C-H Stretch (Aromatic) | 3100 - 3050 |

| C-H Stretch (Methyl) | 2980 - 2870 |

| C=O Stretch (Ester) | ~ 1725 |

| C=N/C=C Stretch (Ring) | 1600 - 1450 |

| C-O Stretch (Ester) | 1300 - 1200 |

| C-Br Stretch | 650 - 550 |

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Electronegativity indicates the ability of a molecule to attract electrons, while chemical hardness represents its resistance to charge transfer. The electrophilicity index measures the propensity of a species to accept electrons.

These indices are calculated using the following equations:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Electrophilicity Index (ω) = χ² / (2η)

Based on the predicted HOMO-LUMO energies, this compound is expected to be a moderately reactive molecule. The presence of the electron-withdrawing bromine atom and ester group would contribute to a significant electrophilicity index, suggesting it can act as a good electrophile in chemical reactions.

Table 5: Predicted Global Reactivity Descriptors for this compound (Illustrative) Calculated from the illustrative HOMO/LUMO energies in Table 2.

| Descriptor | Predicted Value (eV) |

| Electronegativity (χ) | 4.40 |

| Chemical Hardness (η) | 2.55 |

| Electrophilicity Index (ω) | 3.79 |

Reaction Mechanism Pathway Exploration and Energetics

While specific experimental studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, theoretical calculations can be employed to explore potential reaction pathways. For instance, in reactions such as nucleophilic aromatic substitution or cross-coupling reactions, which are common for bromo-pyridinyl compounds, density functional theory (DFT) calculations can be utilized. These calculations would map the potential energy surface of the reaction, identifying transition states and intermediates.

The energetics of these pathways, including activation energies and reaction enthalpies, can be calculated to predict the most favorable reaction conditions. For example, the substitution of the bromine atom could proceed through different mechanisms depending on the nature of the nucleophile and the solvent. Computational modeling can help in discerning the operative mechanism by comparing the energy barriers of the competing pathways.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in various solvents or in proximity to a biological macromolecule. nih.gov By simulating the atomic motions over time, MD can reveal the conformational landscape of the molecule, including the rotation around the ester group and the methyl group.

These simulations are governed by a force field, which is a set of parameters describing the potential energy of the system. For a molecule like this compound, a standard force field such as AMBER or CHARMM could be parameterized. The resulting trajectories would provide information on intramolecular interactions, solvent effects, and the time-averaged properties of the molecule, which are crucial for understanding its behavior in a dynamic setting.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical calculations are instrumental in deriving a range of descriptors that can predict the reactivity of a molecule. For this compound, these descriptors can be calculated using methods like DFT or Hartree-Fock.

Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom and the carbonyl oxygen would be expected to be regions of negative potential, while the areas around the hydrogen atoms would be positive.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken, NBO, or Hirshfeld population analysis) can quantify the electrophilicity and nucleophilicity of different sites within the molecule.

These descriptors provide a quantitative basis for predicting how this compound will interact with other reagents.

Cheminformatics and QSAR Approaches

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies leverage computational tools to correlate molecular structure with physical, chemical, or biological properties.

A variety of molecular properties for this compound can be predicted using computational tools. These properties are essential for understanding its behavior in different chemical and biological systems. Publicly available databases like PubChem provide some of these computed properties. nih.gov

Table 1: Predicted Molecular Properties of this compound

| Property | Value | Source |

| Molecular Weight | 230.06 g/mol | PubChem nih.gov |

| XLogP3 | 2.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 228.97384 Da | PubChem nih.gov |

| Monoisotopic Mass | 228.97384 Da | PubChem nih.gov |

| Topological Polar Surface Area | 39.2 Ų | PubChem nih.gov |

| Heavy Atom Count | 12 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Complexity | 174 | PubChem nih.gov |

These in silico predictions offer a first-pass assessment of the molecule's characteristics, such as its lipophilicity (indicated by XLogP3) and its potential for forming hydrogen bonds.

Structure-Reactivity Relationship (SRR) models aim to establish a quantitative link between the molecular structure of a compound and its chemical reactivity. nih.gov For a series of related nicotinic acid derivatives, one could develop an SRR model to predict their reaction rates or equilibrium constants for a specific reaction.

For this compound, descriptors such as electronic parameters (e.g., Hammett constants for the substituents), steric parameters (e.g., Taft steric parameters), and quantum chemical descriptors could be used as independent variables in an SRR model. The development of such a model would require a dataset of experimentally determined reactivity data for a set of structurally similar compounds. The resulting equation would allow for the prediction of the reactivity of new, untested derivatives, thereby accelerating the discovery of compounds with desired chemical properties.

Applications in Medicinal Chemistry and Biological Sciences Research

Investigation of Biological Target Interactions

Methyl 5-bromo-4-methylnicotinate serves as a crucial intermediate in the synthesis of more complex molecules that are investigated for their interactions with biological targets. While the compound itself is not typically the final active molecule, its structural framework is incorporated into novel compounds designed to modulate the activity of specific enzymes and receptors.

In Vitro Binding Studies with Receptors and Enzymes

This compound is a building block for the creation of substituted 6,6-fused nitrogenous heterocyclic compounds. These resulting complex molecules have been investigated for their potential to interact with and inhibit Abl tyrosine kinases, such as c-Abl. google.comgoogle.com In a typical drug discovery process, such compounds would be subjected to in vitro binding assays to determine their affinity and selectivity for the target enzyme. For instance, radioligand binding assays or surface plasmon resonance (SPR) could be employed to quantify the binding kinetics and affinity (Kd) of the synthesized inhibitors to the Abl kinase domain. While specific binding data for direct derivatives of this compound are not publicly available, this represents a standard screening method for this class of compounds.

Enzyme Inhibition Assays and Kinetic Characterization

The ultimate goal of synthesizing inhibitors from precursors like this compound is to modulate enzyme activity. The final heterocyclic compounds are designed as inhibitors of Abl kinase. google.comgoogle.com To characterize their inhibitory potential, enzyme inhibition assays are performed. A common method mentioned in the context of screening compounds synthesized from this intermediate is the CellTiter-Glo® Luminescent Cell Viability Assay. google.comgoogle.com This assay measures ATP levels as an indicator of cell viability, which can be used to assess the downstream effect of enzyme inhibition on cell proliferation. google.com Such assays are critical for determining the potency of the compounds, often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Assay Type | Purpose | Example |

| Cell Viability Assay | To determine the effect of synthesized compounds on cell proliferation, often as a downstream marker of target engagement. | CellTiter-Glo® Luminescent Cell Viability Assay |

| Kinase Inhibition Assay | To directly measure the inhibition of the target kinase activity by the synthesized compounds. | IC50 determination for Abl kinase |

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

This compound provides a versatile scaffold that is utilized in structure-activity relationship (SAR) studies. The core structure of this compound is systematically modified to explore how changes in the chemical structure of the resulting molecules affect their biological activity. By introducing various substituents at different positions of the pyridine (B92270) ring, medicinal chemists can probe the binding pocket of the target enzyme and optimize the compound's potency, selectivity, and pharmacokinetic properties. While specific SAR data for a series of compounds derived directly from this compound is not detailed in the available literature, its use as a starting material in the synthesis of libraries of potential kinase inhibitors is a key step in the SAR process. google.comgoogle.comgoogle.com

Drug Discovery and Development Pipeline Exploration

The use of this compound as an intermediate places it at the early stages of the drug discovery and development pipeline. Its primary role is in the generation of novel chemical entities that can be further evaluated as potential drug candidates.

Lead Compound Identification and Optimization

This compound is employed in the synthesis of libraries of compounds that are screened for therapeutic potential. For example, it has been used in the creation of substituted 6,6-fused nitrogenous heterocyclic compounds which are investigated as inhibitors of Abl tyrosine kinases for the potential treatment of cancers and neurodegenerative disorders like Alzheimer's and Parkinson's disease. google.comgoogle.com In this context, the nicotinate (B505614) derivative serves as a key fragment for the generation of a diverse set of molecules. From this library, initial "hit" compounds with desired activity are identified. These hits can then be developed into "lead" compounds through further chemical modifications to improve their drug-like properties.

| Therapeutic Area | Biological Target | Role of this compound |

| Oncology (e.g., hematopoietic malignancies, solid tumors) | Abl tyrosine kinases (e.g., c-Abl) | Intermediate in the synthesis of kinase inhibitors. google.comgoogle.com |

| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Abl tyrosine kinases (e.g., c-Abl) | Intermediate in the synthesis of kinase inhibitors. google.com |

Scaffold Hopping and Bioisosteric Replacement Strategies

There is no specific information available in the searched literature detailing the use of this compound in scaffold hopping or bioisosteric replacement strategies. However, in principle, the pyridine core of this molecule could be replaced with other heterocyclic systems (scaffold hopping) to explore novel chemical space and potentially discover compounds with improved properties. Similarly, the bromo and methyl substituents could be replaced with bioisosteric groups to fine-tune the molecule's steric, electronic, and solubility characteristics.

Pharmacological Profiling and Mechanism of Action Studies

Direct pharmacological profiling of this compound is not extensively documented in publicly available literature. Its primary role is that of a precursor or building block for more intricate molecules. The biological activity and mechanism of action are therefore discussed in the context of the final compounds synthesized from this intermediate.

Exploration of Specific Receptor Modulatory Activity

While specific receptor modulatory activity for this compound itself is not a primary area of investigation, the broader class of nicotinic acid derivatives has been studied for various pharmacological effects. Nicotinic acid, for instance, is known to be a ligand for the G protein-coupled receptor GPR109A. However, the true significance of this compound lies in its utility in synthesizing compounds that target other classes of proteins, such as kinases, rather than specific cell-surface receptors.

Inhibition of Relevant Biological Pathways

The principal application of this compound in medicinal chemistry is as an intermediate in the synthesis of inhibitors of Abl tyrosine kinases. google.comgoogle.com The Abelson (Abl) family of non-receptor tyrosine kinases, including c-Abl and Arg, are crucial regulators of cell growth, proliferation, and differentiation. google.com

Overactivation of c-Abl kinase is implicated in the progression of hematopoietic malignancies, such as chronic myeloid leukemia, and some solid tumors. google.comgoogle.com Furthermore, c-Abl is involved in neuronal plasticity and neurite outgrowth, and its dysregulation has been linked to neurodegenerative disorders like Alzheimer's and Parkinson's disease. google.comgoogle.com

Patents describe the use of this compound in the synthesis of substituted 6,6-fused nitrogenous heterocyclic compounds. google.comgoogle.com These resulting molecules are designed to inhibit the activity of Abl kinases, thereby providing a therapeutic strategy for diseases characterized by aberrant Abl kinase signaling. google.comgoogle.com The role of this compound is therefore foundational to the creation of potent and specific inhibitors of this critical biological pathway.

Computational Approaches in Drug Design

Molecular Docking and Scoring for Target Affinity

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of the drug discovery programs that utilize this compound, molecular docking would be employed to study the interaction of the final, more complex inhibitors with the ATP-binding site of the Abl kinase domain.

The process involves:

Preparation of the Receptor: The three-dimensional crystal structure of the target protein (e.g., c-Abl kinase) is obtained from a protein data bank.

Ligand Preparation: The 3D structure of the synthesized inhibitor is generated and optimized.

Docking Simulation: A docking algorithm samples a large number of possible conformations of the ligand within the binding site of the receptor.

Scoring: A scoring function is used to estimate the binding affinity for each conformation, with lower scores typically indicating a more favorable interaction.

This analysis helps researchers understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for the inhibitor's potency and selectivity.

Pharmacophore Modeling

Pharmacophore modeling is another important computational tool in drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

For a series of Abl kinase inhibitors derived from this compound, pharmacophore modeling could be used to:

Identify the common chemical features responsible for their biological activity.

Virtually screen large compound libraries to find new, structurally diverse molecules that match the pharmacophore and could also be potent inhibitors.

Guide the design of new compounds with improved affinity and selectivity.

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

ADME properties determine the pharmacokinetic profile of a drug candidate, influencing its efficacy and safety. Computational models are widely used in the early stages of drug discovery to predict these properties and identify potential liabilities before significant resources are invested in synthesis and testing.

For compounds synthesized using this compound, a range of ADME properties would be predicted using various in silico tools. These predictions are based on the molecule's physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area.

Table 1: Commonly Predicted ADME Properties

| Property Category | Predicted Parameter | Significance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | An in vitro model to predict intestinal permeability. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross the BBB to act on the central nervous system. |

| Plasma Protein Binding (PPB) | The extent of binding to plasma proteins, which affects the free drug concentration. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts interactions with major drug-metabolizing enzymes, indicating potential for drug-drug interactions. |

| Excretion | Renal Clearance | Predicts the rate at which the drug is cleared from the body by the kidneys. |

| Toxicity | hERG Inhibition | Predicts the potential for cardiac toxicity. |

| Ames Mutagenicity | Predicts the potential for the compound to be mutagenic. |

These computational predictions help to de-risk drug candidates and guide the selection of compounds with more desirable pharmacokinetic profiles for further development.

Metabolic Fate and Biotransformation Studies

The metabolic fate and biotransformation of this compound are crucial for understanding its pharmacokinetic profile and potential biological activities. While specific studies on this exact molecule are not extensively documented in publicly available literature, its metabolic pathways can be inferred from the well-established biotransformation of nicotinic acid (niacin) and its derivatives. wikipedia.orgnih.govnih.gov The metabolism of such compounds primarily occurs in the liver and involves a series of enzymatic reactions. wikipedia.org

The anticipated metabolic pathways for this compound would likely involve hydrolysis of the methyl ester, oxidation of the methyl group, and subsequent conjugation reactions. The pyridine nitrogen is also a potential site for metabolic modification, such as N-methylation.

Predicted Metabolic Pathways of this compound

| Reaction Type | Description | Potential Metabolite | Enzymes Involved (Predicted) |

| Ester Hydrolysis | The methyl ester group is hydrolyzed to a carboxylic acid, a common metabolic reaction for ester-containing compounds. This increases water solubility and facilitates excretion. | 5-Bromo-4-methylnicotinic acid | Carboxylesterases |

| Oxidation | The methyl group at the 4-position of the pyridine ring can undergo oxidation to form a primary alcohol, which can be further oxidized to a carboxylic acid. | Methyl 5-bromo-4-(hydroxymethyl)nicotinate | Cytochrome P450 (CYP) enzymes |

| Further Oxidation | The hydroxymethyl intermediate can be further oxidized to a dicarboxylic acid derivative. | 5-Bromo-4-carboxynicotinic acid | Aldehyde dehydrogenase (ALDH) |

| N-Methylation | The nitrogen atom of the pyridine ring can be methylated. In the metabolism of nicotinic acid, the excess is methylated in the liver. wikipedia.org | N-Methyl-5-bromo-4-methylnicotinate | Nicotinamide N-methyltransferase (NNMT) |

| Conjugation | The carboxylic acid metabolites can undergo conjugation with glucuronic acid or amino acids to form highly water-soluble conjugates for excretion. Nicotinic acid is known to be eliminated by the kidneys as unchanged nicotinic acid or its primary metabolite, nicotinuric acid. wikipedia.org | 5-Bromo-4-methylnicotinoyl glucuronide | UDP-glucuronosyltransferases (UGTs) |

Detailed Research Findings on Related Compounds

Research on the metabolism of nicotinic acid reveals that it is converted in the liver to nicotinamide adenine dinucleotide (NAD). wikipedia.org Excess nicotinic acid is methylated to N¹-methylnicotinamide and excreted in the urine as such or as oxidized metabolites like N¹-methyl-2-pyridone-5-carboxamide and N1-Methyl-4-pyridone-3-carboxamide. wikipedia.org Approximately 88% of an oral dose of nicotinic acid is eliminated by the kidneys as either the unchanged drug or its primary metabolite, nicotinuric acid. wikipedia.org

Studies on other brominated pyridine derivatives often show that the bromine atom is generally stable and not displaced during metabolic processes. However, hydroxylation of the pyridine ring can occur, although this is generally a minor pathway for nicotinic acid derivatives.

The biotransformation of this compound is expected to be a detoxification process, leading to the formation of more polar and readily excretable metabolites. The primary routes of elimination would be through the urine.

Hypothetical Biotransformation of this compound

| Parent Compound | Primary Metabolites | Secondary Metabolites | Excretion Products |

| This compound | 5-Bromo-4-methylnicotinic acid | 5-Bromo-4-methylnicotinoyl glucuronide | Renal excretion |

| Methyl 5-bromo-4-(hydroxymethyl)nicotinate | 5-Bromo-4-carboxynicotinic acid | Renal excretion | |

| N-Methyl-5-bromo-4-methylnicotinate | - | Renal excretion |

It is important to note that these proposed metabolic pathways are based on the known metabolism of structurally related compounds. Detailed in vitro and in vivo studies using human liver microsomes and animal models would be necessary to definitively elucidate the specific metabolic fate and biotransformation of this compound.

Advanced Materials Science Applications

Incorporation into Polymeric Materials

While direct studies on the incorporation of methyl 5-bromo-4-methylnicotinate into polymers are not extensively documented, the broader class of nicotinic acid derivatives has been successfully used to create functional polymers. rsc.orgnih.gov The ester and bromo functionalities on the molecule offer versatile handles for polymerization and post-polymerization modification.

The ester group can undergo transesterification or be hydrolyzed to the corresponding carboxylic acid, which can then be used in polycondensation reactions to form polyesters or polyamides. scielo.brnih.govmdpi.comresearchgate.netresearchgate.netrsc.org For instance, polyesters can be synthesized through the reaction of the diol with a dicarboxylic acid, a process where a derivative of this compound could serve as a comonomer to introduce specific functionalities. scielo.brmdpi.comresearchgate.net

Furthermore, the bromine atom on the pyridine (B92270) ring can be utilized in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to either form the polymer backbone or to functionalize a pre-existing polymer. nih.gov This allows for the creation of polymers with precisely controlled architectures and properties. The resulting polymers could exhibit enhanced thermal stability, altered solubility, or possess specific optical and electronic properties derived from the nicotinic acid moiety.

Molecularly imprinted polymers (MIPs) represent another area where nicotinic acid derivatives have been employed. These polymers are designed to have cavities that can selectively bind a target molecule. Nicotinamide and its isomers have been used as templates in the synthesis of MIPs, which have shown potential as stationary phases in HPLC for separating positional isomers. nih.gov

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Strategy | Reactive Site on this compound | Resulting Polymer Type | Potential Applications |

| Polycondensation | Carboxylic acid (after hydrolysis of the ester) | Polyester, Polyamide | Biodegradable materials, functional plastics |

| Cross-coupling Reactions | Bromine atom | Conjugated polymers, functionalized polymers | Organic electronics, sensors |

| Radical Polymerization | Vinyl group (if introduced) | Polyacrylate, Polystyrene derivatives | Specialty polymers |

Photochromic Material Development and Studies

Photochromic materials exhibit a reversible change in color upon exposure to light. nih.govnih.govnih.govresearchgate.netrsc.orgresearchgate.netescholarship.org This phenomenon is driven by the photochemical isomerization between two forms of a molecule, each with a distinct absorption spectrum. While there is no direct report of this compound being used in photochromic materials, its pyridine-based structure is a common feature in many photochromic systems. nih.govbelnauka.bymdpi.com

The development of photochromic materials often involves the incorporation of photo-responsive moieties, such as spiropyrans, spirooxazines, or diarylethenes, into a polymer matrix or as part of a larger molecular structure. escholarship.orgnih.govrsc.orgresearchgate.net The pyridine ring of this compound could serve as a scaffold to which such photochromic units are attached. The electronic properties of the pyridine ring can influence the photo-switching behavior of the resulting material.

For example, diarylethene-containing N^C chelated thienylpyridine-bis(alkynyl)borane complexes have been synthesized and shown to exhibit photochromic properties. belnauka.by The pyridine unit in these complexes plays a crucial role in their electronic structure and photo-switching characteristics. It is conceivable that derivatives of this compound could be used to synthesize similar or novel photochromic systems. The ability to tune the properties of these materials by modifying the substituents on the pyridine ring makes them attractive for applications such as optical data storage, molecular switches, and smart windows. nih.govresearchgate.net

Coordination Chemistry and Metal-Organic Frameworks (MOFs)